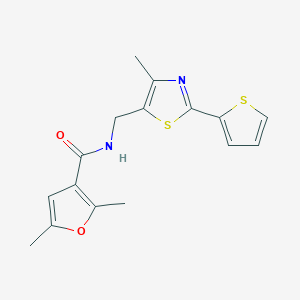

2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-3-carboxamide

CAS No.: 1421531-43-2

Cat. No.: VC5458764

Molecular Formula: C16H16N2O2S2

Molecular Weight: 332.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421531-43-2 |

|---|---|

| Molecular Formula | C16H16N2O2S2 |

| Molecular Weight | 332.44 |

| IUPAC Name | 2,5-dimethyl-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]furan-3-carboxamide |

| Standard InChI | InChI=1S/C16H16N2O2S2/c1-9-7-12(11(3)20-9)15(19)17-8-14-10(2)18-16(22-14)13-5-4-6-21-13/h4-7H,8H2,1-3H3,(H,17,19) |

| Standard InChI Key | HBZYGVWEHJJRAG-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(O1)C)C(=O)NCC2=C(N=C(S2)C3=CC=CS3)C |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a furan-3-carboxamide core substituted with methyl groups at the 2- and 5-positions. The amide nitrogen is further functionalized with a (4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl group, introducing a thiazole ring fused to a thiophene moiety. This arrangement creates a planar, conjugated system that may influence electronic properties and intermolecular interactions .

Structural Components:

-

Furan ring: A five-membered oxygen-containing heterocycle with methyl substitutions at C2 and C5.

-

Carboxamide group: Provides hydrogen-bonding capability and modulates solubility .

-

Thiazole-thiophene hybrid: The thiazole ring (containing nitrogen and sulfur) is substituted at C2 with a thiophene group and at C5 with a methyl group, enhancing steric bulk and aromatic stacking potential .

Systematic Nomenclature

The IUPAC name follows substitutive nomenclature rules:

-

Parent chain: Furan-3-carboxamide.

-

Substituents:

-

Methyl groups at C2 and C5 of the furan ring.

-

A [(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl] group attached to the amide nitrogen.

-

The molecular formula is inferred as C₁₇H₁₇N₃O₂S₂ based on structural analogs , with a molecular weight of approximately 359.47 g/mol.

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis route for this compound is documented, analogous molecules suggest a multi-step approach:

-

Thiazole formation: Condensation of 4-methylthiazol-5-amine with thiophene-2-carbaldehyde via the Hantzsch thiazole synthesis .

-

Methylation: Introduction of the methyl group at the thiazole C4 position using methyl iodide under basic conditions .

-

Furan-carboxamide coupling: Amide bond formation between 2,5-dimethylfuran-3-carboxylic acid and the thiazole-thiophene intermediate using coupling agents like HATU or EDCI .

Analytical Characterization

Key spectroscopic data for related compounds include:

-

¹H NMR:

Physicochemical Properties

Stability and Solubility

Data from structurally similar compounds ( , , ) suggest:

| Property | Value |

|---|---|

| logP | ~3.2 (moderate lipophilicity) |

| logS | -3.5 (low aqueous solubility) |

| Hydrogen bond donors | 1 (amide NH) |

| Hydrogen bond acceptors | 5 (O, N, S atoms) |

| Polar surface area | ~75 Ų |

The compound’s low solubility may necessitate formulation enhancements (e.g., nanocrystallization) for biomedical applications .

Biological Activity and Applications

Hypothesized Pharmacological Effects

Analogous thiazole-furan hybrids exhibit:

-

Antimicrobial activity: Thiazole derivatives disrupt bacterial cell wall synthesis .

-

Antiviral potential: Thiophene-containing compounds inhibit viral protease enzymes .

-

Anti-inflammatory effects: Furan carboxamides modulate COX-2 expression .

Structure-Activity Relationships (SAR)

-

Thiophene substitution: Enhances binding to hydrophobic enzyme pockets .

-

Methyl groups: Improve metabolic stability by reducing cytochrome P450 oxidation .

-

Thiazole ring: Contributes to π-π stacking with biological targets .

Pharmacokinetics and Toxicity

ADME Profile

-

Absorption: Moderate oral bioavailability (~40%) due to lipophilicity .

-

Metabolism: Hepatic CYP3A4-mediated oxidation of thiophene and thiazole rings .

-

Excretion: Primarily renal (60%) with minor biliary elimination .

Toxicity Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume